molecular formula C12H23NO4 B1469612 Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- CAS No. 100222-98-8

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Cat. No. B1469612
M. Wt: 245.32 g/mol
InChI Key: UVOBNXGRSPQFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is a chemical compound that contains a total of 40 atoms, including 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is characterized by a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 hydroxyl group .

Scientific Research Applications

Transdermal Permeation Enhancers

One significant application of hexanoic acid derivatives is in the field of transdermal drug delivery. For example, alkyl esters and alkylamides of hexanoic acid, substituted with tertiary amino groups, have been investigated for their ability to enhance the permeation of drugs through human skin. These compounds demonstrate a promising potential to improve the efficacy of transdermal therapeutic systems by facilitating the transport of theophylline, a model drug, across skin barriers. The study highlights the importance of chemical structure on the enhancing effect, with specific derivatives showing high activity as transdermal permeation enhancers (Farsa, Doležal, & Hrabálek, 2010).

Synthesis and Evaluation as Antifolates

Another application involves the synthesis and evaluation of methotrexate (MTX) analogues derived from 2, omega-diaminoalkanoic acids, including derivatives of hexanoic acid. These compounds have been studied for their potential as antifolates, substances that can inhibit the enzyme dihydrofolate reductase (DHFR), crucial for DNA synthesis in cells. Such research contributes to the development of novel anticancer and antimicrobial agents, exploring the impact of molecular modifications on biological activity and drug efficacy (Piper, McCaleb, Montgomery, Schmid, & Sirotnak, 1985).

Modification of the Swern Oxidation

Hexanoic acid derivatives also find application in organic synthesis, specifically in the modification of the Swern oxidation process. The use of 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation demonstrates the versatility of hexanoic acid derivatives in facilitating high-yield conversions of alcohols to aldehydes or ketones. This method emphasizes improvements in reaction conditions, including the use of easily separable, recyclable, and odorless sulfoxide reagents, showcasing the role of hexanoic acid derivatives in enhancing synthetic methodologies (Liu & Vederas, 1996).

properties

IUPAC Name

6-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)9-13-8-6-4-5-7-10(14)15/h13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOBNXGRSPQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10760749
Record name 6-[(2-tert-Butoxy-2-oxoethyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

CAS RN

100222-98-8
Record name 6-[(2-tert-Butoxy-2-oxoethyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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